Cas no 88-18-6 (2-tert-Butylphenol)

        2-tertiary butyl phenol (2-tert-Butyl-1-hydroxybenzene)I.e. o-tert-butylphenol,Colorless or yellowish liquid at normal temperature,combustible,Slight phenol odor.For anti -Oxidizing agent\Plant protectant\synthetic resin\medicine\Pesticide intermediates and raw materials of flavors and fragrances.
2-tert-Butylphenol structure
2-tert-Butylphenol structure
2-tert-Butylphenol
88-18-6
C10H14O
150.217563152313
MFCD00002223
34457
6923

2-tert-Butylphenol Properties

Names and Identifiers

    • 2-tert-Butyl-1-hydroxybenzene
    • Butylphenol
    • O-TERT-BUTYL-PHENOL
    • 2-tert-Butylphenol
    • 2-tert-Butylphenolneat
    • 2-t-BuC6H4OH
    • 2-t-Butylphenol
    • 2-tert-Butyl phen01
    • o-reft-Butyl phenol
    • ortho-tert-butylphenol
    • OTBP
    • O-T-BUTYLPHENOL
    • o-tert-butyl-pheno
    • o-tert-butylphenol
    • Phenol,o-tert-butyl- (8CI)
    • 2-(1,1-Dimethylethyl)phenol
    • 2-(1,1-Dimethylethyl)phenol (ACI)
    • Phenol, o-tert-butyl- (8CI)
    • +Expand
    • MFCD00002223
    • WJQOZHYUIDYNHM-UHFFFAOYSA-N
    • 1S/C10H14O/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3
    • OC1C(C(C)(C)C)=CC=CC=1
    • 1907120

Computed Properties

  • 150.10400
  • 1
  • 1
  • 1
  • 150.104465
  • 11
  • 123
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 3
  • 0
  • 20.2

Experimental Properties

  • 2.68970
  • 20.23000
  • n20/D 1.523(lit.)
  • 0.23 g/100 mL (20 ºC)
  • 221°C(lit.)
  • −7 °C (lit.)
  • 0.05 mmHg ( 20 °C)
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • 0.97g/l soluble
  • Colorless or yellowish liquid
  • Soluble in ethanol and diethyl ether.
  • 10.62(at 25℃)
  • 0.978 g/mL at 25 °C(lit.)

2-tert-Butylphenol Security Information

2-tert-Butylphenol Customs Data

  • 29071900
  • China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-tert-Butylphenol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003IEG-5g
2-Tert-Butylphenol
88-18-6 98%
5g
$28.00 2024-04-20
A2B Chem LLC
AB63016-5g
2-Tert-Butylphenol
88-18-6 98%
5g
$12.00 2024-04-19
Aaron
AR003IMS-500mg
2-Tert-Butylphenol
88-18-6 95%
500mg
$52.00
abcr
AB171828-100 g
2-tert-Butylphenol, 99%; .
88-18-6 99%
100g
€50.10 2023-05-07
Enamine
EN300-20955-0.05g
2-tert-butylphenol
88-18-6 95%
0.05g
$19.0 2023-09-16
TRC
B701375-25g
2-tert-Butylphenol
88-18-6
25g
$ 59.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B106951-500ml
2-tert-Butylphenol
88-18-6 99%
500ml
¥89.90 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T37430-500ml
2-tert-Butylphenol
88-18-6 99%
500ml
¥108.0 2023-09-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B874839-10L
2-tert-Butylphenol
88-18-6 ≥99.5%
10L
1,816.00
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B0734-25ml
2-tert-Butylphenol
88-18-6 97.0%(GC)
25ml
¥120.0 2022-05-30

2-tert-Butylphenol Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
Alkylation of phenol with α-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts
Chaudhuri, Basab; et al, Industrial & Engineering Chemistry Research, 1991, 30(1), 227-31

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Chloroform
Reference
Photochemistry of 3-Substituted Bicyclo[3.1.0]hex-3-en-2-ones. Regioselective Synthesis of Ortho-Substituted Phenols by Pauson-Khand Reaction
Marchueta, Iolanda; et al, Organic Letters, 2001, 3(20), 3197-3200

Synthetic Circuit 3

Reaction Conditions
Reference
Product class: monohydric phenol, and corresponding phenolates - synthesis by rearrangement
Gonzalez-Bello, C.; et al, Science of Synthesis, 2007, 31, 319-330

Synthetic Circuit 4

Reaction Conditions
Reference
Product class 1: monohydric phenols and corresponding phenolates - synthesis from nonaromatic precursors
Thomas, A. W., Science of Synthesis, 2007, 31, 337-401

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Diphenylphosphine ,  Potassium tert-butoxide Solvents: Dimethylformamide ;  10 min, rt
1.2 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK
Pan, Wenjing; et al, Organic & Biomolecular Chemistry, 2021, 19(35), 7633-7640

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Ethanol ,  Water
Reference
o-tert-Butylphenol
Hart, Harold, Journal of the American Chemical Society, 1949, 71, 1966-7

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Diphenylphosphine ,  Potassium tert-butoxide Solvents: Dimethylformamide ;  10 min, rt
1.2 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK
Pan, Wenjing; et al, Organic & Biomolecular Chemistry, 2021, 19(35), 7633-7640

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Phosphoric acid Solvents: Toluene ;  rt → 100 °C; 50 - 60 min, 95 - 100 °C; 100 °C → 125 °C; 3.5 h, 120 - 125 °C; 125 °C → 100 °C; 30 min, 100 °C
Reference
Improvement of synthesis process of TBHO
Xiong, De-qin; et al, Huaxue Yu Nianhe, 2007, 29(6), 442-444

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Diphenylphosphine ,  Potassium tert-butoxide Solvents: Dimethylformamide ;  10 min, rt
1.2 12 h, 70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Reference
A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK
Pan, Wenjing; et al, Organic & Biomolecular Chemistry, 2021, 19(35), 7633-7640

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
A Mild Anionic Method for Generating o-Quinone Methides: Facile Preparations of Ortho-Functionalized Phenols
Jones, Ryan M.; et al, Journal of Organic Chemistry, 2001, 66(10), 3435-3441

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide
Reference
Dioxygen activation by an organometallic Pd(II) precursor: formation of a Pd(IV)-OH complex and its C-O bond formation reactivity
Qu, Fengrui; et al, Chemical Communications (Cambridge, 2014, 50(23), 3036-3039

Synthetic Circuit 12

Reaction Conditions
Reference
Thermal de-tert-butylation of 2,6-di-tert-butylphenol and its derivatives
Kun, O. B.; et al, Zhurnal Organicheskoi Khimii, 1984, 20(12), 2608-11

Synthetic Circuit 13

Reaction Conditions
Reference
Reaction of triphenylphosphine dibromide with o-tert-butylphenols
Lee, Donald G., Chemical Communications (London), 1968, (23), 1554-5

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Phenol, gallium salt (3:1)
Reference
Phenoxide compounds. III. tert-Butylation of phenols in the presence of phenoxides
Berny, Marie F., Bulletin de la Societe Chimique de France, 1969, (3), 973-6

Synthetic Circuit 15

Reaction Conditions
Reference
Oxygen atoms by microwave discharge: reaction with arenes
Zadok, Elazar; et al, Angewandte Chemie, 1980, 92(12), 1037-8

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Boron trifluoride ,  Hydrofluoric acid ,  Hydrogen peroxide
Reference
Oxyfunctionalization of hydrocarbons. 11. Hydroxylation of benzene and alkylbenzenes with hydrogen peroxide in hydrogen fluoride/boron trifluoride
Olah, George A.; et al, Journal of Organic Chemistry, 1981, 46(21), 4305-6

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Reagents: Water
1.3 Reagents: Trimethylamine oxide Solvents: Acetonitrile
1.4 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water
Reference
Studies on the Chemistry of Manganese Tricarbonyl Cations of Phenol and Cresols
Seo, Hwimin; et al, Organometallics, 2002, 21(16), 3417-3425

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Phenol Solvents: Chloroform
Reference
Acidity effect in the regiochemical control of the alkylation of phenol with alkenes
Sartori, Giovanni; et al, Journal of the Chemical Society, 1997, (3), 257-260

Synthetic Circuit 19

Reaction Conditions
Reference
Catalysis by 12-heteropolymolybdic acid. II. Friedel-Crafts-type reaction of aromatic compounds
Nomiya, Kenji; et al, Bulletin of the Chemical Society of Japan, 1980, 53(7), 2089-90

Synthetic Circuit 20

Reaction Conditions
Reference
Studies on selective preparation of aromatic compounds. XII. The selective reductive dehalogenation of some halophenols with zinc powder in basic and acidic media
Tashiro, Masashi; et al, Journal of Organic Chemistry, 1977, 42(5), 835-8

Synthetic Circuit 21

Reaction Conditions
Reference
Alkylation of phenols by aluminum alkoxides
Iyer, Padmini; et al, Indian Journal of Chemistry, 1978, (4), 321-2

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Alumina ,  Silica Solvents: Dichloromethane
Reference
Silica gel as an effective catalyst for the alkylation of phenols and some heterocyclic aromatic compounds
Kamitori, Yasuhiro; et al, Journal of Organic Chemistry, 1984, 49(22), 4161-5

Synthetic Circuit 23

Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium tosylate ;  3 h, 80 °C
Reference
Application of ionic liquids as recyclable green catalysts for selective alkylation of phenol
Amirfirouzkouhi, Hamideh; et al, Separation and Purification Technology, 2018, 196, 132-139

2-tert-Butylphenol Raw materials

2-tert-Butylphenol Preparation Products

2-tert-Butylphenol Suppliers

HU BEI YUN MEI Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88-18-6)
FANG JING LI
18327059871
service@yunmeichem.com
Nantong Zhonghe Chemical New Material Co.LTD
Audited Supplier Audited Supplier
(CAS:88-18-6)
HU GE BING
13003551299
2369399482@qq.com
Nantong Reform Petro-chemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:88-18-6)
CAO HAI YAN
19952847550
2143087160@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:88-18-6)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88-18-6)
XU NV SHI
15221998634
1986399151@qq.com

2-tert-Butylphenol Related Literature

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Guanchuang Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://en.gcbiotechnology.com/
Shandong Aoyou Chemical Co,. Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://en.aoyouchem.com/
shanghaixianding
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.9dingchem.com/
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.chongdachem.com